3-chlorobenzenesulfonic Acid

説明

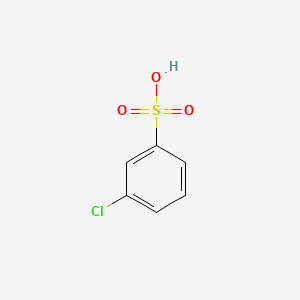

3-chlorobenzenesulfonic Acid, also known as 4-Chlorobenzenesulfonic acid, is a major polar by-product formed during the chemical synthesis of 1,1,1-trichloro-2,2-bis (4-chlorophenyl)ethane (DDT) . It has a molecular formula of C6H5ClO3S .

Synthesis Analysis

The synthesis of 3-chlorobenzenesulfonic Acid involves a series of reactions. One of the surest ways to learn organic chemistry is to work synthesis problems . The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .Molecular Structure Analysis

The molecular structure of 3-chlorobenzenesulfonic Acid can be represented by the linear formula ClC6H4SO3H . It has a molecular weight of 192.620 Da .Chemical Reactions Analysis

The chemical reactions involving 3-chlorobenzenesulfonic Acid are complex. Chlorosulfonic acid reacts by way of equilibrium to generate SOX2ClX+ which is the electrophile of interest in the reaction . This electrophile will react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction .科学的研究の応用

Catalyst in Hydrolysis Reactions

3-chlorobenzenesulfonic Acid can be grafted onto UIO-66, a type of Metal–Organic Framework (MOF), to create a stable Brønsted acid catalyst . This catalyst, known as UIO-66−PhSO3H, shows improved hydrophobicity and stability, making it suitable for use in aqueous phase catalysis . Specifically, it has been used in the catalytic hydrolysis of cyclohexyl acetate to cyclohexanol .

Synthesis of Pharmaceuticals

3-chlorobenzenesulfonic Acid is used in the synthesis of pharmaceuticals. While the specific pharmaceuticals are not mentioned, the unique properties of 3-chlorobenzenesulfonic Acid make it valuable in this field.

Synthesis of Dyes

This compound is also used in the synthesis of dyes. The specific dyes are not mentioned, but the compound’s unique properties make it a valuable component in dye synthesis.

Production of Electrochemical Sensors

3-chlorobenzenesulfonic Acid is used in the production of electrochemical sensors. These sensors can be used in a variety of applications, including environmental monitoring, medical diagnostics, and industrial process control.

Chlorosulfonation of Benzene

3-chlorobenzenesulfonic Acid is involved in the chlorosulfonation of benzene . This reaction produces benzenesulfonic acid and HCl, with the chloride acting as a leaving group . The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Colorimetric Assay for Neomycin

Although not directly mentioned, it’s possible that 3-chlorobenzenesulfonic Acid could be used in colorimetric assays for neomycin . This is based on the similar structure of 3-chlorobenzenesulfonic Acid to other benzenesulfonic acids, which have been used in such assays .

作用機序

Target of Action

3-Chlorobenzenesulfonic Acid is primarily used in organic synthesis . It acts as a sulfonating agent for aldehydes and ketones , and as a catalyst in esterification and acylation reactions . It is also used in the preparation of benzenesulfonic esters .

Mode of Action

The mode of action of 3-Chlorobenzenesulfonic Acid involves its reaction with other compounds. For instance, in the chlorosulfonation of benzene, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . Then, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

The biochemical pathways affected by 3-Chlorobenzenesulfonic Acid are related to its role in organic synthesis. It is involved in the sulfonation of aldehydes and ketones, and in the catalysis of esterification and acylation reactions . These reactions are part of broader biochemical pathways in the synthesis of various organic compounds.

Pharmacokinetics

It is more soluble in organic solvents such as alcohols and ethers . These properties may affect its bioavailability.

Result of Action

The result of the action of 3-Chlorobenzenesulfonic Acid is the formation of new compounds through sulfonation, esterification, and acylation reactions . These reactions lead to the synthesis of a variety of organic compounds, including benzenesulfonic esters .

Action Environment

The action of 3-Chlorobenzenesulfonic Acid can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reaction of 3-Chlorobenzenesulfonic Acid with 3-chloronitrobenzene to produce 3-Chlorobenzenesulfonic Acid occurs at low temperatures . Additionally, 3-Chlorobenzenesulfonic Acid is a strong acid, and its reactions are likely to be affected by the pH of the environment . It should be stored in a sealed container, away from sources of ignition and oxidizing agents .

Safety and Hazards

特性

IUPAC Name |

3-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJIHIRSVQTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942880 | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chlorobenzenesulfonic Acid | |

CAS RN |

20677-52-5 | |

| Record name | 3-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)

![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)

![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)